2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
Overview
Description
2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid is a chemical compound widely used in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its ability to produce a green-blue color when oxidized, making it a valuable chromogenic substrate for peroxidase reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid typically involves the reaction of 3-ethylbenzothiazoline with sulfuric acid, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods: Industrial production of 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and reactors helps in maintaining the desired reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid primarily undergoes oxidation reactions. When exposed to oxidizing agents like hydrogen peroxide in the presence of peroxidase, it forms a green-blue radical cation .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.
Reaction Conditions: Typically carried out at room temperature in a buffered solution to maintain pH stability.
Major Products: The major product of the oxidation reaction is the green-blue radical cation, which is highly stable and can be measured spectrophotometrically .
Scientific Research Applications
2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid is extensively used in various scientific research fields:
Chemistry: As a chromogenic substrate in redox reactions.
Biology: In ELISA assays to detect the presence of specific antigens or antibodies.
Medicine: For diagnostic purposes, particularly in immunoassays.
Industry: Used in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. The compound acts as an electron donor, and upon oxidation, it forms a stable radical cation. This radical cation is responsible for the characteristic green-blue color, which can be quantitatively measured .
Comparison with Similar Compounds
O-phenylenediamine: Another chromogenic substrate used in ELISA assays.
TMB (3,3’,5,5’-Tetramethylbenzidine): A commonly used substrate in peroxidase reactions.
ABTS (2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): Often confused with 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid but has different properties.
Uniqueness: 2,2’-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid is unique due to its high sensitivity and stability as a chromogenic substrate. Its ability to produce a distinct green-blue color upon oxidation makes it particularly valuable in quantitative assays .
Properties
IUPAC Name |
(2E)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOJFFHGPLIVKC-YAFCTCPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)S/C1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30931-67-0 (di-ammonium salt) | |
Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10894755 | |
Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28752-68-3 | |
Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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